Octyl-beta-D-glucopyranoside

描述

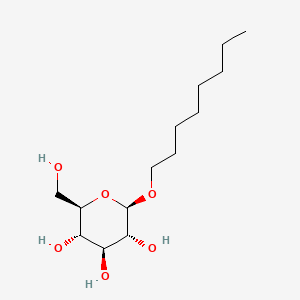

Octyl-beta-D-glucopyranoside: is a nonionic surfactant commonly used in biochemical and biophysical research. It is particularly effective in solubilizing membrane-bound proteins while maintaining their native state. This compound is derived from glucose and octanol, making it a glycoside with a well-defined chemical structure .

准备方法

Synthetic Routes and Reaction Conditions

Chemical Synthesis: One common method involves mixing 2,3,4,6-tetra-acetyl bromo-glucose with octanol and zinc oxide.

Chemoenzymatic Synthesis: Another method involves using reverse hydrolysis reactions catalyzed by specific enzyme mutants in non-aqueous systems like organic solvents and ionic liquids.

Industrial Production Methods: : Industrial production often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps for purification and quality control to meet industrial standards .

化学反应分析

Types of Reactions

Substitution: It can participate in substitution reactions where the octyl group can be replaced or modified under specific conditions.

Common Reagents and Conditions

Oxidation: TEMPO as an oxidant.

Substitution: Various organic solvents and catalysts depending on the desired substitution.

Major Products

Oxidation: Introduction of carboxyl groups into the molecule.

Substitution: Modified glucopyranoside derivatives with different alkyl or functional groups.

科学研究应用

Biological Membrane Studies

Erythrocyte Membrane Interaction

Research has demonstrated that Octyl-beta-D-glucopyranoside interacts significantly with erythrocyte membranes. A study conducted on human and rat erythrocytes showed that OG has a biphasic effect: at low concentrations, it exhibits antihemolytic properties, whereas at high concentrations, it can induce hemolysis. Specifically, concentrations between 0.1 mM and 3.0 mM were found to protect against hypotonic hemolysis, while concentrations exceeding 5.0 mM resulted in lysis . This property suggests that OG can be utilized to study membrane stability and fluidity, which is crucial for understanding various physiological conditions.

Mechanism of Action

The antihemolytic effect of OG is attributed to its amphipathic nature, allowing it to intercalate into lipid bilayers, thereby altering membrane fluidity and permeability. This interaction can lead to transient pore formation in the membrane, facilitating ion efflux and influencing osmotic balance .

Protein Solubilization

Membrane Protein Extraction

OG is extensively used for the solubilization of membrane proteins and phospholipids. It is particularly effective in extracting proteins from biological membranes without denaturing them, making it a valuable tool in biochemistry and molecular biology . The ability of OG to maintain protein functionality while solubilizing membrane components is critical for subsequent studies involving protein characterization and crystallization.

Applications in Protein Crystallization

In addition to solubilization, this compound has been employed in protein crystallization processes. Its non-ionic nature reduces non-specific interactions that could hinder crystal formation, thus enhancing the quality of crystallized proteins for structural analysis .

Therapeutic Potential

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on cancerous and non-cancerous cell lines. Results indicated that OG exhibited low cytotoxicity against HeLa (cancerous) and H9c2 (non-cancerous) cell lines, suggesting its potential as a safe agent for therapeutic applications . Additionally, OG demonstrated thrombolytic activity comparable to standard treatments like streptokinase, indicating its potential use in clot-busting therapies .

Antimicrobial Properties

this compound has also shown antibacterial activity against various pathogens. Its effectiveness against bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa highlights its potential application in preventing infections associated with medical devices like contact lenses .

Environmental Applications

Due to concerns regarding the environmental impact of surfactants, the biodegradability and biocompatibility of this compound have been studied extensively. Its low toxicity profile makes it suitable for applications where environmental sustainability is a priority .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biological Membrane Studies | Interaction with erythrocyte membranes; antihemolytic properties at low concentrations |

| Protein Solubilization | Effective extraction of membrane proteins without denaturation; enhances crystallization |

| Therapeutic Potential | Low cytotoxicity; thrombolytic activity; antimicrobial properties |

| Environmental Applications | Biodegradable; low toxicity profile suitable for eco-friendly applications |

作用机制

Mechanism: : Octyl-beta-D-glucopyranoside exerts its effects primarily through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This makes it effective in solubilizing membrane proteins and other hydrophobic substances .

Molecular Targets and Pathways

相似化合物的比较

Similar Compounds

Decyl beta-D-glucopyranoside: Similar structure but with a longer alkyl chain, leading to different micelle formation properties.

Triton X-100: Another nonionic surfactant but with a different chemical structure and solubilization properties.

Uniqueness

生物活性

Octyl-beta-D-glucopyranoside (OGP) is a non-ionic surfactant widely used in biochemistry and molecular biology. Its unique properties allow it to interact with biological membranes, making it a valuable tool for studying membrane proteins, cell lysis, and various biological activities. This article explores the biological activity of OGP, highlighting its cytotoxicity, hemolytic activity, antibacterial properties, and other significant findings from recent studies.

OGP is derived from glucose and octanol, characterized by its ability to form micelles and solubilize membrane proteins. Its amphiphilic nature aids in disrupting lipid bilayers, which is crucial for various applications in biological research.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of OGP on different cell lines. For instance:

- Cell Lines Tested : HeLa (cancerous) and H9c2 (non-cancerous) cell lines were used to assess cytotoxicity.

- Findings : OGP exhibited varying levels of cytotoxicity, with specific concentrations leading to significant cell death in HeLa cells while showing lesser effects on H9c2 cells. The study indicated that OGP can stiffen the lipid layer of membranes, potentially affecting cellular integrity and function .

Hemolytic Activity

The hemolytic activity of OGP was assessed to determine its blood compatibility:

- Hemolysis Rate : The hemolysis rate observed was between 10-16%, indicating that while OGP can induce some degree of hemolysis, it may still be considered for applications requiring moderate blood compatibility.

- Thrombolytic Activity : OGP demonstrated the ability to lyse blood clots comparably to streptokinase, suggesting potential therapeutic applications in thrombolysis .

Antibacterial Activity

Antibacterial properties of OGP were tested against various pathogens:

- Pathogens Tested : The study evaluated OGP against four different bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values were calculated, showing that OGP possesses notable antibacterial activity, which could be utilized for developing antimicrobial agents .

Influence on Cell Lysis

Research has also focused on OGP's role in inhibiting cell lysis induced by cavitation:

- Experimental Setup : HL-60 cells were exposed to controlled cavitation conditions with varying concentrations of OGP.

- Results : The presence of OGP significantly inhibited cavitation-induced cell lysis, likely due to its ability to quench free radicals generated during the process. This suggests a protective role for OGP in scenarios involving mechanical stress on cells .

Tables Summarizing Biological Activities

| Activity Type | Details |

|---|---|

| Cytotoxicity | Significant effects on HeLa cells; less on H9c2 |

| Hemolytic Activity | 10-16% hemolysis; thrombolytic comparable to streptokinase |

| Antibacterial Activity | Effective against multiple pathogens; MIC values calculated |

| Cell Lysis Inhibition | Inhibits cavitation-induced lysis in HL-60 cells |

Case Studies

- Cytotoxicity Assessment :

- Thrombolytic Potential :

- Antibacterial Efficacy :

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。